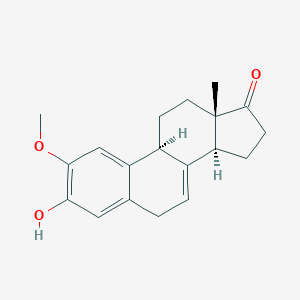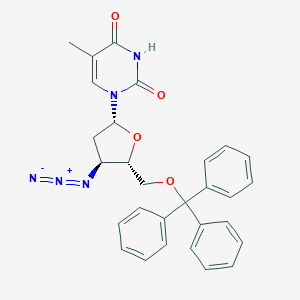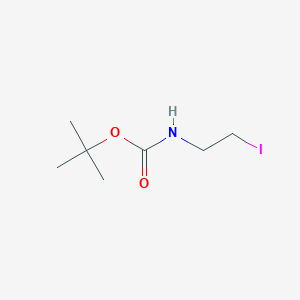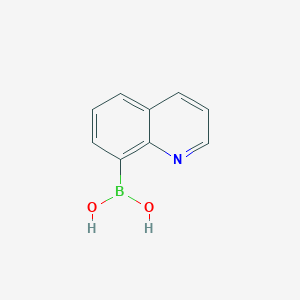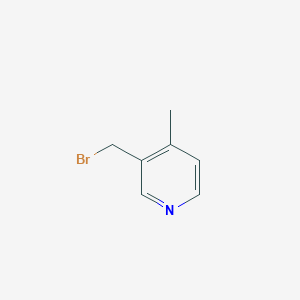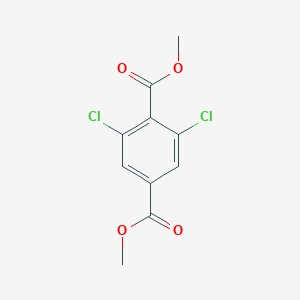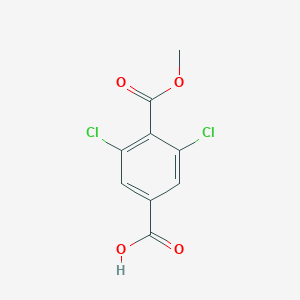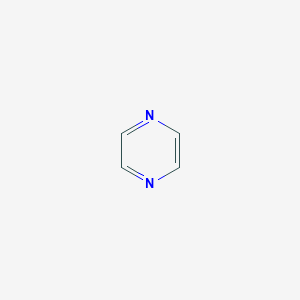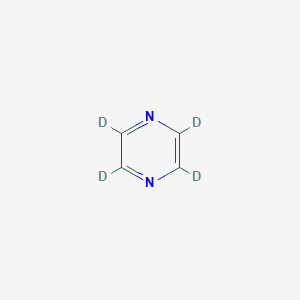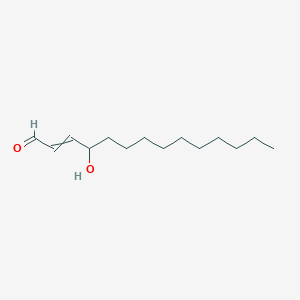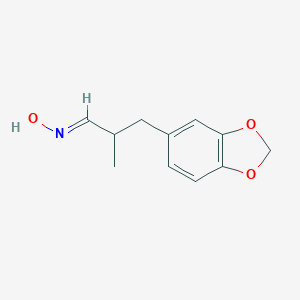![molecular formula C10H9ClN2O4S2 B050196 3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide CAS No. 124850-85-7](/img/structure/B50196.png)
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide, commonly known as CTD, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. CTD is a member of the benzothiadiazine family of compounds, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Wirkmechanismus
The mechanism of action of CTD is not fully understood. However, it is believed that CTD exerts its antiviral and anticancer activities by inhibiting the activity of certain enzymes that are essential for viral replication and cancer cell growth. Specifically, CTD has been shown to inhibit the activity of the reverse transcriptase enzyme, which is essential for the replication of HIV-1. Moreover, CTD has been found to inhibit the activity of the topoisomerase II enzyme, which is essential for DNA replication and cell division in cancer cells.
Biochemische Und Physiologische Effekte
CTD has been shown to have a variety of biochemical and physiological effects. For example, CTD has been found to induce apoptosis, or programmed cell death, in cancer cells. Moreover, CTD has been shown to inhibit the production of inflammatory cytokines, which are molecules that are involved in the inflammatory response. Additionally, CTD has been found to inhibit the activity of certain enzymes that are involved in the metabolism of drugs, which may have implications for drug interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using CTD in lab experiments is its diverse biological activities, which make it a potential candidate for a variety of applications. Moreover, CTD is relatively easy to synthesize and is commercially available. However, one limitation of using CTD in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for research on CTD. For example, further studies are needed to elucidate the mechanism of action of CTD and to identify its molecular targets. Additionally, studies are needed to investigate the potential use of CTD in the treatment of other diseases, such as viral infections and inflammatory diseases. Moreover, studies are needed to investigate the potential use of CTD in combination with other drugs for the treatment of cancer. Finally, studies are needed to investigate the potential use of CTD as a tool for studying the role of certain enzymes in biological processes.
Synthesemethoden
The synthesis of CTD involves the reaction of 2-chloro-4,5-diaminobenzoic acid with 2-mercaptoacetic acid in the presence of a suitable oxidizing agent. The reaction proceeds via the formation of an intermediate, which is subsequently oxidized to yield CTD. The purity of the synthesized product is typically confirmed by various spectroscopic techniques, including NMR and IR spectroscopy.
Wissenschaftliche Forschungsanwendungen
CTD has been extensively studied for its potential applications in various fields of scientific research. In particular, CTD has been shown to have antiviral activity against a wide range of viruses, including HIV-1, herpes simplex virus, and influenza virus. Moreover, CTD has been found to exhibit anticancer activity against a variety of cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, CTD has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Eigenschaften
CAS-Nummer |
124850-85-7 |
|---|---|
Produktname |
3-[(2-Carboxyethyl)thio]-6-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide |
Molekularformel |
C10H9ClN2O4S2 |
Molekulargewicht |
320.8 g/mol |
IUPAC-Name |
3-[(6-chloro-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C10H9ClN2O4S2/c11-6-1-2-8-7(5-6)12-10(13-19(8,16)17)18-4-3-9(14)15/h1-2,5H,3-4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
STYVDVXPDDHTGD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)NC(=NS2(=O)=O)SCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



